In-Depth Technical Guide to 4-Bromonicotinic Acid: A Key Building Block for Research and Development
In-Depth Technical Guide to 4-Bromonicotinic Acid: A Key Building Block for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromonicotinic acid (CAS Number: 15366-62-8), a versatile heterocyclic building block crucial in organic synthesis and the development of novel therapeutic agents. This document details its chemical and physical properties, safety information, key synthetic protocols, and its applications in medicinal chemistry, with a focus on its role as a scaffold for kinase and PARP inhibitors.
Core Properties and Safety Profile
4-Bromonicotinic acid is a pyridine derivative featuring a bromine atom at the 4-position and a carboxylic acid group at the 3-position. This substitution pattern imparts unique reactivity, making it a valuable intermediate in the synthesis of complex molecules.[1][2]
Physicochemical Properties
The key physicochemical properties of 4-Bromonicotinic acid are summarized in the table below. It is a solid at room temperature and exhibits solubility in polar organic solvents.[1][2]
| Property | Value | Reference |
| CAS Number | 15366-62-8 | [2] |
| Molecular Formula | C₆H₄BrNO₂ | [2] |
| Molecular Weight | 202.01 g/mol | [3] |
| Appearance | White to off-white or pale brown to dark brown solid | [1][4] |
| Melting Point | 118-134 °C | |
| Boiling Point (Predicted) | 334.5 ± 27.0 °C | [4] |
| Density (Predicted) | 1.813 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in polar solvents such as water, alcohols, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2] | |
| pKa (Predicted) | 0.85 ± 0.10 | [4] |
Safety and Handling
4-Bromonicotinic acid is classified as harmful if swallowed and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.[4]
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P330: Rinse mouth.[4]
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere. For long-term storage, it is recommended to keep it in a freezer at -20°C.[3]
Synthesis and Reactivity
The reactivity of 4-bromonicotinic acid is characterized by the distinct functionalities of the pyridine ring, the bromine substituent, and the carboxylic acid group. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the carboxylic acid can be readily converted into a variety of derivatives such as esters and amides.
Experimental Protocols
The following sections provide detailed methodologies for key reactions involving 4-Bromonicotinic acid, which are fundamental to its application in drug discovery and organic synthesis.
Esterification
The conversion of the carboxylic acid moiety to an ester is a common transformation. A general and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5] An alternative approach, particularly useful when the alcohol is precious or the reaction requires milder conditions, is to first convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol.
Protocol: Esterification via Acyl Chloride
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Bromonicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C. The reaction mixture is then gently refluxed for 1-2 hours or until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-bromonicotinoyl chloride.
-
Ester Formation: The crude acyl chloride is dissolved in an anhydrous solvent like DCM. The desired alcohol (1.0-1.2 equivalents) is added, followed by a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) to scavenge the HCl produced. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water, a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel or by recrystallization.
Amide Formation
The synthesis of amides from 4-Bromonicotinic acid is a critical step in the development of many biologically active molecules. This can be achieved by reacting the carboxylic acid with an amine using a coupling agent or by first converting the carboxylic acid to an acyl chloride.
Protocol: Amide Formation using a Coupling Agent
-
Activation: Dissolve 4-Bromonicotinic acid (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). The mixture is stirred at room temperature for 30-60 minutes to form the activated ester.
-
Amine Addition: To the activated ester solution, add the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Reaction and Work-up: The reaction is stirred at room temperature until completion as monitored by TLC. The reaction mixture is then diluted with an appropriate organic solvent and washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amide is then purified by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling
The bromine atom on the pyridine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This reaction is widely used to introduce aryl or heteroaryl substituents at the 4-position.
Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine 4-Bromonicotinic acid (or its ester/amide derivative) (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 equivalents), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Applications in Drug Discovery and Development
4-Bromonicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The pyridine core is a common scaffold in many approved drugs, and the bromo and carboxylic acid functionalities provide versatile handles for chemical modification to explore structure-activity relationships (SAR).
Role as a Scaffold for Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/AKT/mTOR pathway is a key signaling cascade that controls cell growth, proliferation, and survival. Many kinase inhibitors have been developed to target components of this pathway. The pyridine scaffold of 4-bromonicotinic acid can be elaborated to generate potent and selective kinase inhibitors.
The diagram above illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K phosphorylates PIP2 to generate PIP3, a second messenger that activates AKT. Activated AKT then promotes cell growth and proliferation through downstream effectors, including mTORC1. Derivatives of 4-bromonicotinic acid can be designed to inhibit key kinases in this pathway, such as PI3K or AKT, thereby blocking the pro-survival signaling and inducing apoptosis in cancer cells.
Application in the Development of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. Inhibitors of PARP have emerged as a promising class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.
The versatile scaffold of 4-bromonicotinic acid can be utilized to synthesize novel PARP inhibitors. By modifying the carboxylic acid and substituting the bromine atom, libraries of compounds can be generated and screened for their ability to inhibit PARP activity. In cells with defective homologous recombination (e.g., BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death.
Spectroscopic Data Analysis
While specific, high-resolution spectra for 4-Bromonicotinic acid were not found in the searched literature, this section provides an expected analysis based on its structure and general principles of spectroscopic interpretation.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Bromonicotinic acid is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring.
-
H-2: This proton is adjacent to the nitrogen atom and is expected to be the most downfield signal, appearing as a singlet or a narrow doublet.
-
H-5: This proton is coupled to H-6 and is expected to appear as a doublet.
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H-6: This proton is adjacent to the nitrogen and coupled to H-5, and is expected to appear as a doublet. The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm), and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is expected to show six distinct signals for the six carbon atoms in the molecule.
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Carboxylic Acid Carbon (C=O): This signal will be the most downfield, typically in the range of 165-185 ppm.
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Pyridine Ring Carbons: The five carbons of the pyridine ring will appear in the aromatic region (approximately 120-150 ppm). The carbon attached to the bromine (C-4) will be influenced by the halogen's electronegativity and heavy atom effect. The carbons adjacent to the nitrogen (C-2 and C-6) will be deshielded and appear further downfield compared to the other ring carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromonicotinic acid will be characterized by several key absorption bands:
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O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]
-
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations will appear as a group of weaker bands typically above 3000 cm⁻¹.[6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl stretch is expected in the region of 1760-1690 cm⁻¹.[6]
-
C=C and C=N Stretches (Aromatic Ring): The stretching vibrations of the pyridine ring will give rise to several bands in the 1600-1400 cm⁻¹ region.
-
C-Br Stretch: The carbon-bromine stretching vibration will appear in the fingerprint region, typically between 600 and 500 cm⁻¹.
Conclusion
4-Bromonicotinic acid is a valuable and versatile building block for chemical synthesis and drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the generation of diverse molecular libraries. Its utility as a scaffold for the development of potent kinase and PARP inhibitors highlights its importance in the ongoing search for novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers and scientists in leveraging this important chemical entity in their work.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the utilization of 4-Bromonicotinic acid in a drug discovery context, from initial reaction to the generation of a lead compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 15366-62-8: 4-Bromonicotinic acid | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
